molecular formula C6H9NO3 B1207249 Polyhall CAS No. 9003-06-9

Polyhall

Cat. No. B1207249
CAS RN: 9003-06-9
M. Wt: 143.14 g/mol
InChI Key: RNIHAPSVIGPAFF-UHFFFAOYSA-N
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Patent
US04568731

Procedure details

To a stainless steel beaker was charged 214 g. of glacial acrylic acid (Rohm and Haas Production Grade). While stirring with a magnetic stirrer, 29% aqueous ammonia (technical) was added and the temperature was maintained at ≤35° C. until the pH became 7.5 (about 1.5 hours). Distilled water was added to bring the total weight to 428 g. The solution was transferred to a 1 liter glass beaker and while stirring 1.07 g. of methone was added (0.5% based on the acrylic acid). It dissolved in about 10 minutes. Then 23 g. of 50% acrylamide was added and the procedure of Examples 29-38 was followed to emulsion polymerize the monomers.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
glass
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].N.[C:7]([NH2:11])(=[O:10])[CH:8]=[CH2:9]>O>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:7]([NH2:11])(=[O:10])[CH:8]=[CH2:9] |f:4.5|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
glass
Quantity
1 L
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
While stirring with a magnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at ≤35° C. until the pH
CUSTOM
Type
CUSTOM
Details
7.5 (about 1.5 hours)
Duration
1.5 h
STIRRING
Type
STIRRING
Details
while stirring 1.07 g
ADDITION
Type
ADDITION
Details
of methone was added (0.5%
DISSOLUTION
Type
DISSOLUTION
Details
It dissolved in about 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
polymerize the monomers

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)O.C(C=C)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.